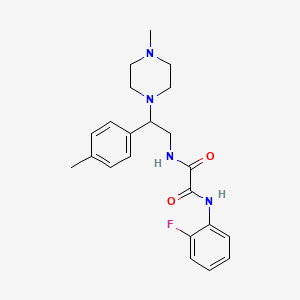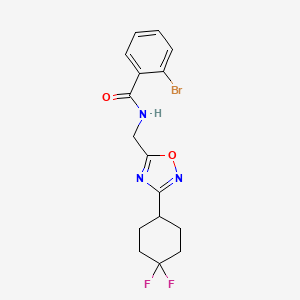
2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually involves providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound is a part of research focused on developing new synthetic pathways and understanding the reactivity of related structures. For instance, studies have explored the synthesis of oxadiazolium bromides, demonstrating their potential in generating a range of derivatives through reactions with different nucleophiles (Il’in et al., 2018). Similarly, the research on benzamide derivatives highlights the structural analyses and potential as intermediates for further synthetic applications (Efraín Polo et al., 2019).
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular and supramolecular structures of related compounds, aiding in the understanding of their chemical behavior and potential applications in materials science (Efraín Polo et al., 2019).
Biological Activity
Although direct studies on the biological activities of "2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" were not identified, research on structurally related compounds, such as oxadiazole and benzamide derivatives, often investigates their potential anticancer, antibacterial, and antifungal activities. These studies suggest a broader interest in the pharmacological applications of these compounds (B. Ravinaik et al., 2021).
Material Science and Photophysical Properties
Some derivatives are explored for their applications in material science, including the synthesis of compounds with specific photophysical properties for potential use in photodynamic therapy, highlighting the versatility of related structures in various applications (M. Pişkin et al., 2020).
Antipathogenic Properties
Research on thiourea derivatives, related to the structure , shows significant antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents with potential applications in combating drug-resistant pathogens (Carmen Limban et al., 2011).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, including its toxicity and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthesis methods, potential applications, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or speak with a chemist for more detailed information.
Propiedades
IUPAC Name |
2-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF2N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYNRXTOXVYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
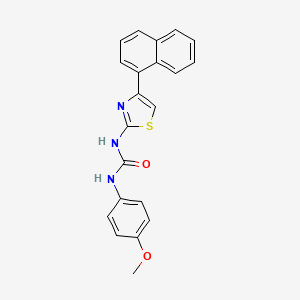
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
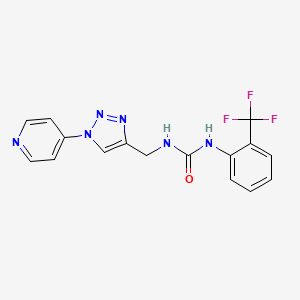
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
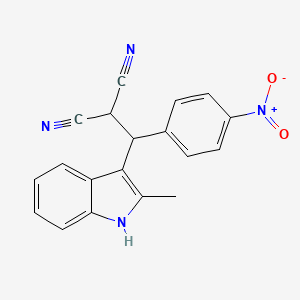
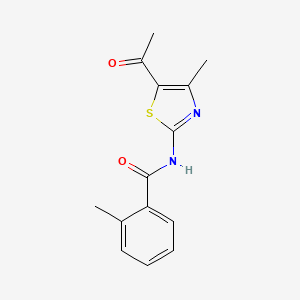
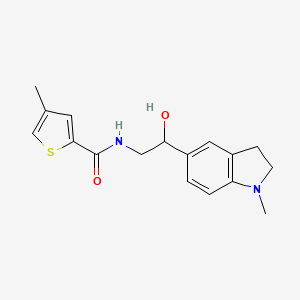
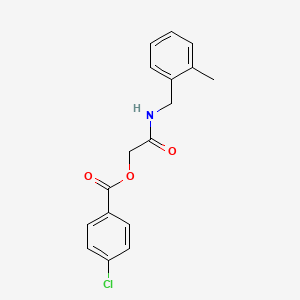
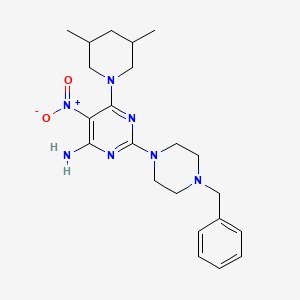
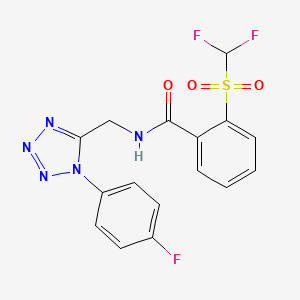
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
